N-Methoxy-N'-methylsulfuric diamide
Description
N-Methoxy-N'-methylsulfuric diamide is a sulfamide derivative characterized by a sulfuric diamide backbone (SO₂(NH)₂) with a methoxy (–OCH₃) group attached to one nitrogen atom and a methyl (–CH₃) group on the adjacent nitrogen.
Sulfamide derivatives are pivotal in organic synthesis and pharmaceuticals due to their reactivity and stability.
Properties
CAS No. |
112705-72-3 |
|---|---|
Molecular Formula |
C2H8N2O3S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
N-(methoxysulfamoyl)methanamine |
InChI |
InChI=1S/C2H8N2O3S/c1-3-8(5,6)4-7-2/h3-4H,1-2H3 |
InChI Key |
CEDVCLHJKYJMKI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of Amines: One common method involves the N-methylation of amines using dimethyl sulfoxide (DMSO) in the presence of formic acid.
One-Pot Synthesis: Another method involves the one-pot synthesis of N-methoxy-N-methyl amides from carboxylic acids using trichloroacetonitrile and triphenylphosphine.
Industrial Production Methods: Industrial production methods for N-Methoxy-N’-methylsulfuric diamide typically involve catalytic hydrogenative alkylation with formaldehyde at high pressure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N’-methylsulfuric diamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using various reducing agents, such as metal hydrides.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-Methoxy-N’-methylsulfuric diamide is used as a versatile intermediate in organic synthesis. It serves as an excellent acylating agent for organolithium or organomagnesium reagents .
Biology: In biological research, this compound is used to study the effects of diamides on various biological systems, particularly in the context of insecticide resistance .
Medicine: While specific medical applications are still under investigation, the compound’s unique properties make it a potential candidate for drug development.
Industry: In the industrial sector, N-Methoxy-N’-methylsulfuric diamide is used in the production of various chemicals and materials, including dyes and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methoxy-N’-methylsulfuric diamide involves its interaction with specific molecular targets. In the context of insecticides, diamides act on the ryanodine receptor, a calcium channel in muscle cells. This interaction leads to the release of stored calcium ions, causing muscle contraction, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Comparison with Similar Sulfamide Derivatives
Structural and Functional Comparisons
The table below compares key sulfamide derivatives based on substituents, molecular features, and applications:
Key Observations:
Substituent Effects :
- The methoxy group in this compound enhances electrophilicity, facilitating reactions like N–S coupling . In contrast, the phenyl group in N,N-Dimethyl-N'-phenylsulfuric diamide introduces steric bulk, reducing reactivity but improving stability .
- Fluorine and benzopyran moieties in avutometinib’s sulfamide component improve target specificity in kinase inhibition .
Biological Activity :
Spectroscopic and Physicochemical Properties
- NMR Data : While direct NMR data for this compound is unavailable, 13C-Cys diamide adducts show distinct ¹³C and ¹H chemical shifts in the presence of diamide (e.g., 13C shifts at 40–45 ppm for sulfur-bound carbons) .
- Solubility and Stability : The methoxy group may improve aqueous solubility compared to phenyl-substituted analogs, which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
